molecular formula C15H21N5O3 B5584059 3-(4-methylpiperazin-1-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]propanamide

3-(4-methylpiperazin-1-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]propanamide

Cat. No.: B5584059
M. Wt: 319.36 g/mol
InChI Key: FILPVYZPGBXBRQ-FOWTUZBSSA-N
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Description

3-(4-methylpiperazin-1-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]propanamide is an organic compound that features a piperazine ring substituted with a methyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylpiperazin-1-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]propanamide typically involves the reaction of 4-methylpiperazine with a suitable aldehyde or ketone to form the corresponding imine. This imine is then reacted with a nitrophenyl compound under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylpiperazin-1-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-methylpiperazin-1-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methylpiperazin-1-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may play a role in the compound’s ability to interact with biological molecules, while the piperazine ring can enhance its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methylpiperazin-1-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitrophenyl group and a piperazine ring allows for versatile chemical reactivity and potential biological activity .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-18-8-10-19(11-9-18)7-6-15(21)17-16-12-13-4-2-3-5-14(13)20(22)23/h2-5,12H,6-11H2,1H3,(H,17,21)/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILPVYZPGBXBRQ-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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